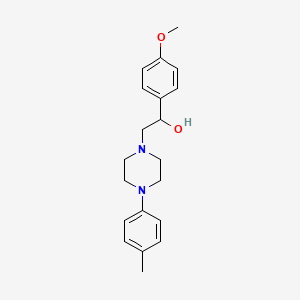

![molecular formula C15H8F2N4OS B2887708 2-(2,6-Difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 887224-19-3](/img/structure/B2887708.png)

2-(2,6-Difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

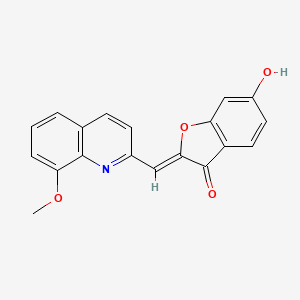

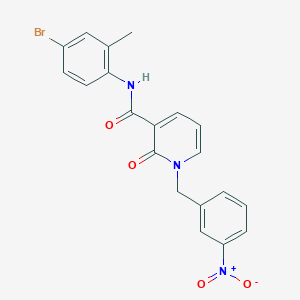

The synthesis of this compound involves acid-mediated one-pot domino reactions of substituted 2-amino thiazoles, substituted benzaldehydes, and cyclic diketones . This process has been developed for the synthesis of novel and architecturally unique thiazolo[2,3-b] quinazolinone derivatives under microwave irradiation . A series of thiazolo[2,3-b] quinazolinone derivatives have been synthesized and the excellent fluorescence behaviors of some of the molecules have been reported .Molecular Structure Analysis

The molecular structure of this compound is unique and allows for the incorporation of different electron-donating and electron-withdrawing substituents on the aryl moieties of the target molecules . This structure contributes towards the development of medicinally relevant products with fluorescence properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are efficient and economical . The reactions are domino processes, which are remarkable in terms of efficiency and sustainability . These one-pot multi-component domino reactions (MDRs) grant remarkable advantages over conventional bimolecular reactions due to their convergence, atom-economy, operational simplicity, structural diversity, and short synthetic pathway .Wissenschaftliche Forschungsanwendungen

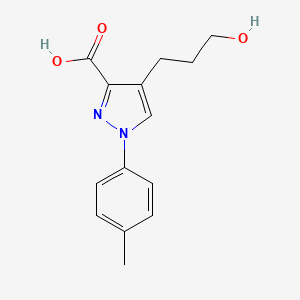

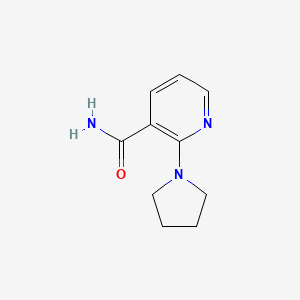

Pharmaceutical Research

This compound, with its complex heterocyclic structure, may be investigated for potential therapeutic effects. Heterocyclic compounds like thiadiazoloquinazolines are known to exhibit a range of biological activities, including antibacterial , antiviral , antifungal , and anticancer properties . The presence of fluorine atoms can enhance the bioavailability and metabolic stability of pharmaceuticals, making this compound a candidate for drug development studies.

Agricultural Chemistry

Compounds with thiadiazole rings have been used in agriculture for their herbicidal and fungicidal activities . The specific structure of 2-[(2,6-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one could be explored for developing new agrochemicals that help protect crops from pests and diseases.

Catalysis

The compound could serve as a precursor or a ligand in catalytic systems. Its complex structure might interact with metals to form catalytic complexes that can be used in organic synthesis, potentially improving the efficiency of chemical reactions .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as [1,3,4]thiadiazolo[3,2-a]pyrimidines, have been synthesized and characterized

Mode of Action

The exact mode of action of this compound is currently unknown. It is synthesized via a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Compounds with similar structures have been synthesized and characterized

Result of Action

Compounds with similar structures have been synthesized and characterized . The results of these compounds’ actions could provide insights into the potential effects of this compound.

Eigenschaften

IUPAC Name |

2-(2,6-difluoroanilino)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8F2N4OS/c16-9-5-3-6-10(17)12(9)19-14-20-21-13(22)8-4-1-2-7-11(8)18-15(21)23-14/h1-7H,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHTTYNKGHSWOIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)NC4=C(C=CC=C4F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8F2N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2,6-difluorophenyl)amino]-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-4-(azepan-1-ylsulfonyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2887629.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-fluorophenyl)methanone](/img/structure/B2887631.png)

![Methyl 2-[(4-ethoxyphenyl)methylene]-3-oxobenzo[b]furan-5-carboxylate](/img/structure/B2887636.png)

![N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4-dimethylbenzamide](/img/structure/B2887637.png)

![N-[2-[4-(2,5-Dichlorophenyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2887646.png)